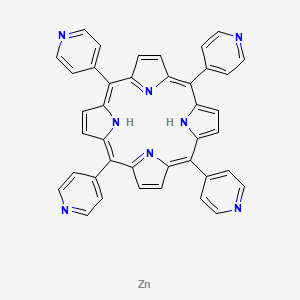

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc is a porphyrin-based compound with a zinc ion at its core. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood. The incorporation of zinc into the porphyrin structure enhances its chemical stability and introduces unique properties that are valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The zinc ion is then incorporated into the porphyrin ring through a metallation reaction, often using zinc acetate or zinc chloride in a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the product quality .

Análisis De Reacciones Químicas

Types of Reactions

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.

Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) porphyrin oxides, while substitution reactions can yield various functionalized porphyrins .

Aplicaciones Científicas De Investigación

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, altering the electronic structure of the porphyrin ring and enabling it to participate in various chemical reactions. This coordination ability is crucial for its role as a catalyst and in photodynamic therapy, where it helps in the generation of reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridyl groups.

5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy-substituted phenyl groups.

5,10,15,20-Tetra(4-pyridyl)porphyrin: Lacks the zinc ion but has similar pyridyl substitutions.

Uniqueness

The presence of the zinc ion in 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc imparts unique properties such as enhanced stability and catalytic activity. This makes it more suitable for applications in catalysis and photodynamic therapy compared to its non-metallated counterparts .

Actividad Biológica

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin; zinc (often referred to as ZnTPyP) is a zinc complex of a porphyrin derivative that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of ZnTPyP, focusing on its interactions with DNA, photodynamic therapy applications, and its role as a sensor.

- Molecular Formula : C40H26N8Zn

- Molecular Weight : 618.69 g/mol

- Appearance : Purple to dark purple solid

- CAS Number : 16834-13-2

1. Interaction with DNA

ZnTPyP exhibits significant binding affinity to DNA, which has been demonstrated through various spectroscopic techniques. The interaction is characterized by:

- Intercalation : ZnTPyP intercalates into the DNA helix, leading to structural changes. This was shown in studies where it was compared to ethidium bromide in terms of unwinding pBR322 DNA .

- Fluorescence Changes : The presence of ZnTPyP alters the fluorescence spectra of DNA, indicating strong binding interactions. Notably, the fluorescence intensity is enhanced in the presence of poly(d(A-T)), while it remains relatively unchanged with poly(d(G-C)) .

2. Photodynamic Therapy (PDT)

ZnTPyP has been investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it effective for:

- Targeting Cancer Cells : Studies indicate that ZnTPyP can induce apoptosis in cancer cells when activated by light. The mechanism involves the production of singlet oxygen that damages cellular components .

3. Sensing Applications

ZnTPyP has been utilized as a sensor for detecting various analytes due to its electrochemical properties:

- Amperometric Sensors : Functionalized graphene with ZnTPyP has been developed for detecting trace amounts of nitroaromatic explosives .

Case Studies

Propiedades

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEMCDRNYZVVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.